

An In-depth Technical Guide to the Synthesis of 4-Hydroxyacetophenone Oxime

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Compound of Interest

Compound Name: 4-Hydroxyacetophenone oxime

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **4-hydroxyacetophenone oxime** from 4-hydroxyacetophenone, a critical intermediate in the production of N-acetyl-p-aminophenol (Acetaminophen).^{[1][2]} This document details various synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.

Reaction Overview

The synthesis of **4-hydroxyacetophenone oxime** is primarily achieved through the condensation reaction of 4-hydroxyacetophenone with a hydroxylamine derivative. This reaction, a classic oxime formation, involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ketone. The reaction is typically carried out in the presence of a base to liberate the free hydroxylamine from its salt form.^{[1][3]}

Caption: Reaction mechanism for oxime formation.

Synthetic Methodologies and Quantitative Data

Several methods for the synthesis of **4-hydroxyacetophenone oxime** have been reported, each with varying reagents, conditions, and yields. The following tables summarize the quantitative data from prominent methods.

Table 1: Synthesis using Hydroxylamine Phosphate and Ammonium Hydroxide

Reactant	Molar Quantity	Mass / Volume
4-Hydroxyacetophenone	0.15 mol	20.4 g
Hydroxylamine Phosphate	65.6 mmol	12.9 g
30% Ammonium Hydroxide	-	16.3 mL
Water	-	100 mL
Product	Yield	Mass
4-Hydroxyacetophenone Oxime	92.6%	21.0 g

Reference:[4]

Table 2: Synthesis using Hydroxylamine Hydrochloride

A common method involves the reaction of 4-hydroxyacetophenone with hydroxylamine hydrochloride.[2][5] While specific yield data is not always provided, this method is widely cited for its reliability.

Table 3: Catalytic Ammoximation Process

This industrial process involves the reaction of 4-hydroxyacetophenone with ammonia and hydrogen peroxide in the presence of a titanium-containing molecular sieve catalyst.[1][3]

Parameter	Value
Temperature	40°C to 120°C
Mole Ratio (4-HAP : H ₂ O ₂)	1:1 to 4:1
Mole Ratio (Ammonia : H ₂ O ₂)	4:1 to 20:1
Catalyst	Titanium-silicalite

Reference:[1][3]

Detailed Experimental Protocols

Protocol 1: Synthesis using Hydroxylamine Phosphate and Ammonium Hydroxide

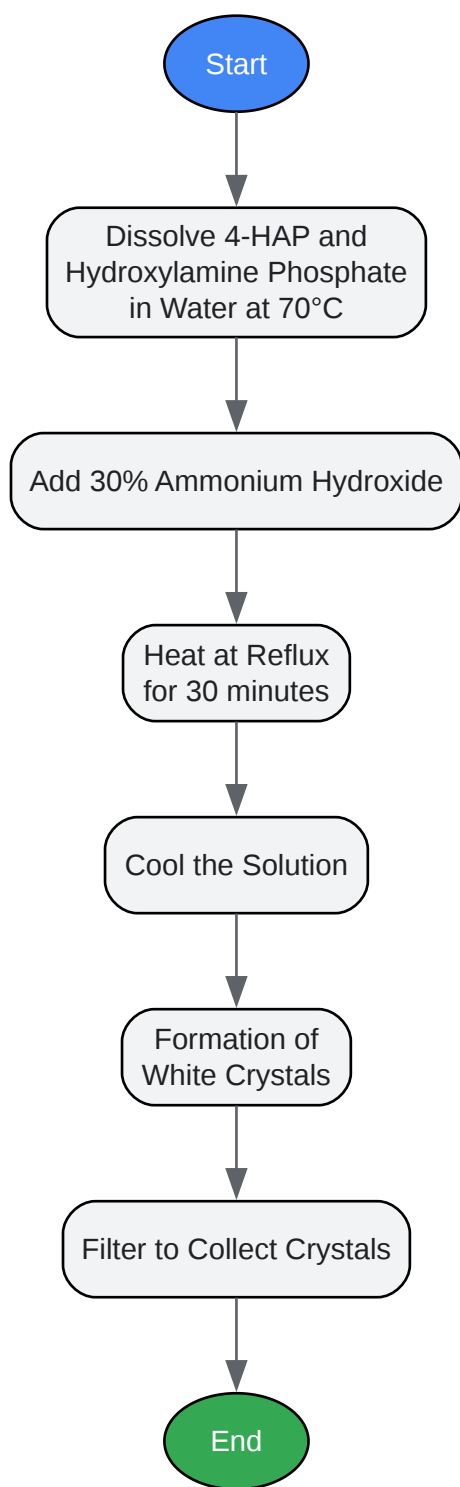
This protocol is based on a high-yield laboratory preparation.^[4]

Materials:

- 4-hydroxyacetophenone (20.4 g, 0.15 mol)
- Hydroxylamine phosphate (12.9 g, 65.6 mmol)
- 30% Ammonium hydroxide (16.3 mL)
- Water (100 mL)

Procedure:

- A solution is prepared by dissolving 4-hydroxyacetophenone and hydroxylamine phosphate in water at 70°C.
- To this solution, 30% ammonium hydroxide is added.
- The mixture is then heated at reflux for 30 minutes.
- Upon cooling, white crystals of **4-hydroxyacetophenone oxime** form.
- The crystals are collected by filtration.



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Caption: Experimental workflow for synthesis.

Protocol 2: General Synthesis using Hydroxylamine Hydrochloride

This is a generalized procedure often cited in the literature.[\[2\]](#)[\[6\]](#)

Materials:

- 4-hydroxyacetophenone
- Hydroxylamine hydrochloride
- A suitable base (e.g., sodium hydroxide, sodium acetate)
- A suitable solvent (e.g., ethanol, water)

Procedure:

- Dissolve 4-hydroxyacetophenone in the chosen solvent.
- Add hydroxylamine hydrochloride and the base to the solution.
- The reaction mixture is typically stirred at room temperature or heated to reflux for a specified period.
- The progress of the reaction can be monitored by thin-layer chromatography.
- Upon completion, the product is isolated by pouring the reaction mixture into water, followed by filtration.
- The crude product is then purified by recrystallization.[\[2\]](#)

Purification and Characterization

The primary method for purifying **4-hydroxyacetophenone oxime** is recrystallization, often from an ethanol-water mixture.[\[2\]](#)[\[7\]](#) The purity of the final product is crucial, especially when it is used as an intermediate for pharmaceuticals.[\[2\]](#)

Table 4: Physical and Spectroscopic Data

Property	Value
Molecular Formula	C ₈ H ₉ NO ₂
Molecular Weight	151.16 g/mol
Melting Point	142-144°C[8], 141.0 to 145.0 °C
Appearance	White crystalline solid

Characterization is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure of the oxime.[9]

Conclusion

The synthesis of **4-hydroxyacetophenone oxime** from 4-hydroxyacetophenone is a well-established and efficient process. The choice of synthetic method depends on the desired scale, yield, and available reagents. The protocols outlined in this guide, along with the provided quantitative data, offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis. Careful control of reaction conditions and thorough purification are key to obtaining a high-purity product suitable for subsequent applications.

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